2-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and a pyridinyl group
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of the central atoms changes.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups attached .
Scientific Research Applications
2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE
- 2-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE
- 2-BROMO-N-{[4-(METHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
The uniqueness of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications .
Properties
Molecular Formula |
C21H20BrN3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20BrN3O/c1-24(2)17-12-10-16(11-13-17)15-25(20-9-5-6-14-23-20)21(26)18-7-3-4-8-19(18)22/h3-14H,15H2,1-2H3 |
InChI Key |
UAVYQIMEDDEXFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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